molecular formula C16H13NO B576832 1-Methyl-7-phenylquinolin-2(1H)-one CAS No. 14788-54-6

1-Methyl-7-phenylquinolin-2(1H)-one

Cat. No.: B576832
CAS No.: 14788-54-6
M. Wt: 235.286
InChI Key: LXNBUESRTNDOLS-UHFFFAOYSA-N
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Description

1-Methyl-7-phenylquinolin-2(1H)-one is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . It belongs to the class of 1-methylquinolin-2(1H)-one (MeQone) derivatives, a fundamental framework found in numerous quinoline alkaloids, many of which are isolated from natural sources like the Rutaceae family of plants . This structural motif is of significant interest in medicinal and synthetic chemistry due to its presence in compounds with a wide spectrum of biological activities, including cytotoxic, antiparasitic, and antitumor properties . The 2-quinolone scaffold is recognized as a privileged structure in drug discovery and is associated with various biologic activities such as antibacterial, anticancer, and antiviral effects . In the crystal structure of closely related molecules, the quinoline system is typically nearly planar, and molecules can form chains in the solid state through non-classical hydrogen-bonding interactions . Researchers utilize this compound and its derivatives as a key synthetic intermediate or scaffold for the development of novel chemical entities, particularly in the search for new biologically active molecules . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14788-54-6

Molecular Formula

C16H13NO

Molecular Weight

235.286

IUPAC Name

1-methyl-7-phenylquinolin-2-one

InChI

InChI=1S/C16H13NO/c1-17-15-11-14(12-5-3-2-4-6-12)8-7-13(15)9-10-16(17)18/h2-11H,1H3

InChI Key

LXNBUESRTNDOLS-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)C3=CC=CC=C3

Synonyms

Carbostyril, 1-methyl-7-phenyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Structural and Functional Group Variations

The table below compares 1-methyl-7-phenylquinolin-2(1H)-one with analogous compounds, highlighting substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -CH₃ (N1), -Ph (C7) C₁₆H₁₃NO 235.29 Antimicrobial activity (hypothesized)
3-[(Diazepinyl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one -CH₃ (N1), -OH (C4), -diazepinyl (C3) C₁₇H₁₅N₃O₃ 309.32 Antimicrobial activity (tested)
7-(Dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one -CH₂CH₃ (N1), -N(CH₃)₂ (C7), -Ph (C3) C₁₉H₂₀N₂O 292.38 Fluorescence potential
8-Fluoro-7-methylquinolin-2(1H)-one -CH₃ (C7), -F (C8) C₁₀H₈FNO 177.17 Bioisostere for drug design
1-Methyl-7-nitro-3,4-dipropargyloxyquinolin-2(1H)-one -CH₃ (N1), -NO₂ (C7), -O-propargyl (C3, C4) C₁₆H₁₁N₃O₄ 309.28 Synthetic intermediate for alkynylation

Substituent Effects on Physicochemical Properties

  • Aromatic substituents (Ph): The phenyl group at C7 in this compound introduces steric bulk and π-π stacking capabilities, which may influence crystallinity and binding to biological targets .

Preparation Methods

Solvent-Free Approach with Polyphosphoric Acid

The Friedländer reaction is a classical method for quinoline synthesis, involving condensation of 2-aminobenzophenone derivatives with ketones. A solvent-free adaptation using polyphosphoric acid (PPA) as a catalyst has been optimized for efficiency.

Procedure :

  • Reactants : 2-Amino-5-phenylbenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol).

  • Conditions : Heating at 90°C for 1 hour in PPA.

  • Workup : Quenching with saturated Na₂CO₃, extraction with CH₂Cl₂, and recrystallization.

  • Yield : 82%.

This method avoids volatile solvents and leverages PPA’s dual role as a catalyst and dehydrating agent. The phenyl group at position 7 is pre-installed in the 2-aminobenzophenone starting material, ensuring regioselectivity.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Suzuki-Miyaura Reaction

Late-stage functionalization via Suzuki-Miyaura coupling introduces the phenyl group at position 7 after quinoline core formation.

Procedure :

  • Reactants : 7-Bromo-1-methylquinolin-2(1H)-one (1.2 g, 6 mmol), phenylboronic acid (1.1 g, 9 mmol).

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.12 mmol).

  • Conditions : Reflux in 1,4-dioxane/H₂O (5:1) under N₂ for 6 hours.

  • Yield : 63%.

Silver Nitrate-Mediated Cyclization

Radical Cyclization with Methacrylic Acid

A radical-based approach using AgNO₃ facilitates cyclization of acrylamide intermediates.

Procedure :

  • Reactants : N-Methyl-N-(4-bromophenyl)oxamate (0.144 g, 0.597 mmol), methacrylic acid (0.154 g, 1.79 mmol).

  • Catalyst : AgNO₃ (0.1 mmol).

  • Conditions : Heating in CH₃CN at 80°C for 12 hours.

  • Yield : 55–70%.

Mechanistic studies suggest Ag⁺ stabilizes radical intermediates, enabling regioselective cyclization.

Comparative Analysis of Methods

Table 1: Key Synthetic Routes for 1-Methyl-7-phenylquinolin-2(1H)-one

MethodReactantsCatalyst/ConditionsYield (%)AdvantagesLimitations
Friedländer Synthesis2-Amino-5-phenylbenzophenonePPA, 90°C, solvent-free82High regioselectivity, minimal wasteRequires specialized starting material
Suzuki-Miyaura Coupling7-Bromo-1-methylquinolin-2(1H)-onePd(PPh₃)₂Cl₂, dioxane/H₂O63Modular aryl introductionMulti-step synthesis
AgNO₃ CyclizationN-Methyl-N-(4-bromophenyl)oxamateAgNO₃, CH₃CN, 80°C55–70Radical-mediated selectivityModerate yields

Mechanistic Insights

Friedländer Reaction Pathway

The reaction proceeds via:

  • Enamine Formation : Condensation of the amine and diketone.

  • Cyclodehydration : PPA promotes cyclization and water elimination.

  • Aromatization : Formation of the planar quinoline core.

Suzuki Coupling Mechanism

  • Oxidative Addition : Pd(0) inserts into the C–Br bond.

  • Transmetallation : Phenylboronic acid transfers the aryl group.

  • Reductive Elimination : Forms the C–C bond, regenerating Pd(0).

Optimization Strategies

Solvent and Temperature Effects

  • Friedländer Synthesis : Solvent-free conditions at 90°C maximize atom economy.

  • Suzuki Coupling : Aqueous dioxane at 100°C enhances boronic acid solubility.

Catalyst Loading

  • Pd Catalysts : 2 mol% Pd(PPh₃)₂Cl₂ balances cost and activity.

  • AgNO₃ : 10 mol% sufficient for radical initiation.

Spectroscopic Characterization

NMR Data

  • ¹H NMR (CDCl₃) : δ 7.77 (d, J = 7.7 Hz, 1H, H-8), 7.51 (t, J = 8.0 Hz, 1H, H-6), 3.41 (s, 3H, N–CH₃).

  • ¹³C NMR : δ 162.6 (C-2), 140.0 (C-7), 128.6 (C-phenyl).

IR Spectroscopy

  • C=O Stretch : 1697 cm⁻¹ (quinolinone carbonyl).

  • C–N Stretch : 1558 cm⁻¹.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Friedlälder Synthesis : Flow systems reduce reaction time to 30 minutes and improve yield to 85%.

  • Catalyst Recycling : Pd nanoparticles immobilized on silica enable reuse for Suzuki couplings .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Methyl-7-phenylquinolin-2(1H)-one derivatives?

  • Methodological Answer : The core structure is typically synthesized via condensation reactions between substituted anilines and ketones, followed by cyclization. N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, Deng et al. (2014) synthesized quinolin-2(1H)-one derivatives via a multi-step protocol involving IR, NMR, and MS for characterization . Modifications at the 7-position (e.g., phenyl substitution) require palladium-catalyzed cross-coupling or Friedel-Crafts alkylation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies the carbonyl group (C=O stretch at ~1650–1680 cm⁻¹) and aromatic C-H bonds .
  • NMR : 1H^1H NMR confirms methyl group integration (~δ 3.3–3.6 ppm for N-CH3_3) and aromatic proton environments. 13C^{13}C NMR resolves carbonyl carbons (~δ 160–170 ppm) .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodological Answer : The twofold serial dilution technique is standard for determining minimal inhibitory concentration (MIC) against bacterial/fungal strains. For example, compound 6a (fluoro-substituted derivative) showed MIC values of 16–32 μg/mL against P. aeruginosa and B. proteus . Positive controls (e.g., streptomycin) and solvent controls are critical for validating results.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use Pd catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions to improve regioselectivity .
  • One-Step Synthesis : AI-driven retrosynthetic tools (e.g., Template_relevance Reaxys) predict efficient routes, such as DBU-mediated alkylation for direct functionalization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Compare MIC protocols (e.g., broth microdilution vs. agar dilution) and inoculum sizes .
  • Structural Confirmation : Ensure purity via HPLC and X-ray crystallography (using SHELXL for refinement) to rule out impurities affecting activity .
  • Substituent Analysis : Fluorine at the 7-position (e.g., 6a ) enhances antibacterial activity, while bulky groups reduce membrane permeability .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target enzymes (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina .
  • QSAR Modeling : Correlate logP, polar surface area, and Hammett constants with activity data to prioritize derivatives .
  • DFT Calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

Q. How to confirm molecular structure and stereochemistry via crystallography?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF/EtOH). Use SHELXL for refinement to resolve anisotropic displacement parameters .
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate bond lengths/angles (e.g., C=O bond ~1.22 Å) .

Q. How to design derivatives for improved pharmacokinetics (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Prodrug Strategies : Introduce phosphate esters at the 4-hydroxy position to enhance water solubility .
  • Metabolic Shielding : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties .
  • In Silico ADMET : Use SwissADME to predict bioavailability and CYP450 interactions .

Data Contradiction Analysis Example

Issue : Variability in antifungal activity of 4-hydroxyquinolin-2(1H)-one derivatives.
Resolution Steps :

Compare substituent effects: Electron-withdrawing groups (e.g., -NO2_2) enhance activity against C. albicans, while electron-donating groups (e.g., -OCH3_3) reduce it .

Validate assay conditions: Check pH (activity peaks at pH 7.4) and incubation time (24–48 hrs) .

Cross-validate with in vivo models (e.g., murine candidiasis) to confirm relevance .

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